

# An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-hydroxyphenylacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 4-hydroxyphenylacetate*

Cat. No.: *B126605*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-hydroxyphenylacetate**, a key intermediate in the synthesis of various pharmaceuticals. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: ethyl 2-(4-hydroxyphenyl)acetate[1]
- Synonyms: Ethyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid ethyl ester[1]
- CAS Number: 17138-28-2[1]
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>3</sub>[1]
- Molecular Weight: 180.20 g/mol [1]
- Appearance: White to pale cream crystals or powder[2]
- Melting Point: 33.0-41.5°C[2]

## Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **Ethyl 4-hydroxyphenylacetate**, presented in a clear and structured format for easy interpretation and comparison.

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ethyl 4-hydroxyphenylacetate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.13	Doublet (d)	2H	Ar-H (ortho to - $\text{CH}_2\text{COOEt}$ )
6.76	Doublet (d)	2H	Ar-H (ortho to -OH)
4.15	Quartet (q)	2H	-O- $\text{CH}_2\text{-CH}_3$
3.54	Singlet (s)	2H	Ar- $\text{CH}_2\text{-COO-}$
1.26	Triplet (t)	3H	-O- $\text{CH}_2\text{-CH}_3$
~5-6 (variable)	Broad Singlet	1H	Ar-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.

The  $^{13}\text{C}$  NMR spectrum reveals the different carbon environments within the molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Ethyl 4-hydroxyphenylacetate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
172.5	C=O (Ester)
155.0	C-OH (Aromatic)
130.5	C-H (Aromatic, ortho to $-\text{CH}_2\text{COOEt}$ )
126.5	$\text{C}-\text{CH}_2\text{COOEt}$ (Aromatic)
115.5	C-H (Aromatic, ortho to -OH)
61.0	$-\text{O}-\text{CH}_2-\text{CH}_3$
40.5	$\text{Ar}-\text{CH}_2-\text{COO}-$
14.2	$-\text{O}-\text{CH}_2-\text{CH}_3$

The IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for **Ethyl 4-hydroxyphenylacetate**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (Phenolic)
3050-3000	Medium	C-H stretch (Aromatic)
2980-2850	Medium	C-H stretch (Aliphatic)
1735-1715	Strong	C=O stretch (Ester)[3]
1610, 1515	Medium	C=C stretch (Aromatic ring)[3]
1250-1200	Strong	C-O stretch (Ester)
1170	Medium	C-O stretch (Phenolic)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **Ethyl 4-hydroxyphenylacetate**

m/z	Relative Intensity	Proposed Fragment
180	Moderate	$[M]^+$ (Molecular Ion)[1]
135	Moderate	$[M - OCH_2CH_3]^+$
107	High	$[M - COOCH_2CH_3]^+$ or $[HO-C_6H_4-CH_2]^+[1]$
77	Moderate	$[C_6H_5]^+$

The fragmentation pattern is consistent with the structure of **Ethyl 4-hydroxyphenylacetate**. The base peak at m/z 107 corresponds to the stable benzylic cation formed after the loss of the carbethoxy group.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

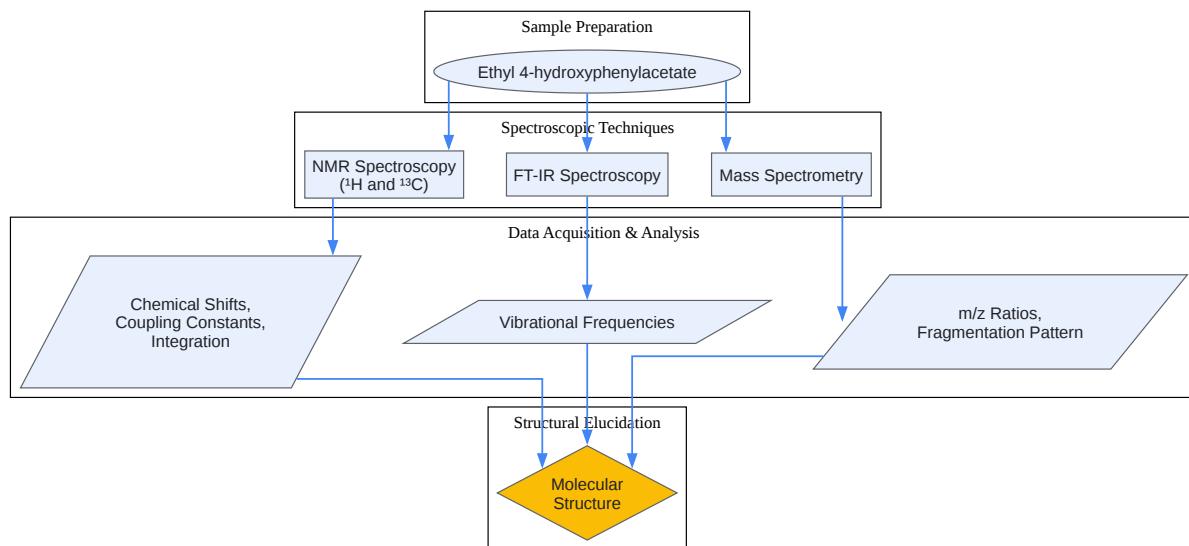
- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 4-hydroxyphenylacetate** in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ). The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- $^1H$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - A relaxation delay of 1-2 seconds is typically sufficient.
- $^{13}C$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.

- A higher number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Set the spectral width to cover the range of 0 to 200 ppm.
- Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
- Sample Preparation:
  - Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest. Use a liquid cell with appropriate window material (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample holder (for KBr pellet) or the pure solvent (for solution).
  - Place the sample in the spectrometer and record the sample spectrum.
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, typically Electron Ionization (EI) for GC-MS.
- Acquisition:
  - Ionization: In EI mode, use a standard electron energy of 70 eV.
  - Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed peaks.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 4-hydroxyphenylacetate**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of organic compounds.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-hydroxyphenylacetate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-hydroxyphenylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126605#spectroscopic-data-of-ethyl-4-hydroxyphenylacetate-nmr-ir-ms]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)